Fmoc-L-Glu(OcHx)-OH

Description

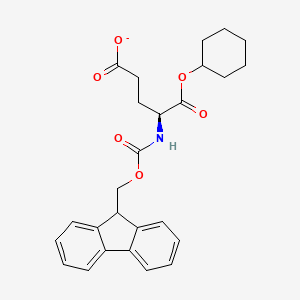

Structure

3D Structure

Properties

Molecular Formula |

C26H28NO6- |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(4S)-5-cyclohexyloxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

InChI |

InChI=1S/C26H29NO6/c28-24(29)15-14-23(25(30)33-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,28,29)/p-1/t23-/m0/s1 |

InChI Key |

FENYYOYPOGIQSG-QHCPKHFHSA-M |

Isomeric SMILES |

C1CCC(CC1)OC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for Nα Fmoc L Glutamic Acid γ Cyclohexyl Ester

Advanced Synthetic Approaches and Process Intensification for Peptide Synthesis with Fmoc-L-Glu(OcHx)-OH

Microwave-Assisted Peptide Synthesis Protocols

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for significantly reducing reaction times and improving the efficiency of peptide coupling and deprotection steps. By applying microwave irradiation, reaction kinetics are dramatically accelerated, leading to shorter synthesis cycles and often higher yields and purity of the final peptide product. This approach is particularly beneficial for challenging sequences or when incorporating less reactive amino acids.

The application of microwave technology in SPPS involves heating the reaction mixture within a sealed vessel or under controlled conditions. This allows for rapid and uniform heating, facilitating faster diffusion of reagents and activating amino acid residues on the solid support. Studies have demonstrated substantial time savings in coupling reactions when employing microwave irradiation compared to conventional thermal methods. For instance, typical coupling steps that might take 16 hours at room temperature can be completed in as little as 1 hour under optimized microwave conditions. Similarly, acylation steps, such as those involving protected glutamic acid derivatives like Fmoc-L-Glu(OtBu)-OH (a close analogue to this compound in terms of side-chain protection strategy), have been shown to reduce from 8 hours to 2 hours when subjected to microwave heating. biorxiv.org

Specialized automated microwave peptide synthesizers, such as those from CEM Corporation (e.g., Liberty series) or Biotage (e.g., Initiator+ SP Wave), are commonly used to implement these protocols. These instruments allow for precise control over temperature, power, and irradiation time, optimizing the synthesis for specific sequences and building blocks. While specific protocols for this compound using microwave synthesis are not detailed in the provided search results, the general principles and demonstrated efficiencies for other Fmoc-protected amino acids indicate a significant advantage for its incorporation. It is important to note that while this compound is stable under typical Fmoc deprotection conditions, specific cleavage protocols from the resin may require careful temperature control (e.g., at or below 5°C) to minimize anisylation of the glutamic acid residue. peptide.com

Table 1: Comparative Reaction Times in Microwave-Assisted SPPS

| Reaction Step | Traditional Synthesis (Approximate Time) | Microwave-Assisted Synthesis (Approximate Time) | Benefit |

| Amino Acid Coupling | 16 hours | 1 hour | ~16x faster |

| Amino Acid Acylation | 8 hours | 2 hours | 4x faster |

Note: These times are representative examples from studies involving similar Fmoc-protected amino acids and microwave-assisted SPPS protocols. biorxiv.org

Parallel Synthesis and Combinatorial Chemistry for Peptide Libraries

Combinatorial chemistry and parallel synthesis techniques are indispensable for the rapid generation and screening of large peptide libraries. These methodologies enable the simultaneous synthesis of thousands to millions of distinct peptide sequences, allowing researchers to efficiently identify compounds with desired biological activities. Fmoc-based chemistry is a cornerstone of these approaches due to the mild conditions required for Fmoc group removal, which are compatible with many side-chain protecting groups and solid supports.

Parallel synthesis involves conducting multiple reactions simultaneously in separate vessels or spatially defined locations. This can be achieved using techniques such as "split-and-pool" synthesis, where a resin is split into portions, each reacted with a different amino acid, and then recombined. Alternatively, "one-bead, one-compound" libraries are synthesized, where each individual resin bead carries a unique peptide sequence. qyaobio.comimperial.ac.uk SPOT synthesis, where solutions of activated amino acids are precisely delivered to specific points on a solid surface like a membrane, is another form of parallel synthesis that allows for the creation of peptide arrays. qyaobio.com

The use of Fmoc-protected amino acids, including this compound, is fundamental to building these libraries. The orthogonal nature of the Fmoc group allows for stepwise elongation of the peptide chain on the solid support, while the cyclohexyl ester on the glutamic acid side chain remains intact until final cleavage or specific deprotection steps. This controlled deprotection and coupling cycle, repeated for each amino acid in the sequence, can be automated and parallelized to create vast libraries. For example, combinatorial chemistry can be employed to synthesize billions of different heptapeptides simultaneously. qyaobio.com These libraries are crucial for high-throughput screening (HTS) in drug discovery, enabling the identification of lead compounds for therapeutic development. adventchembio.comijpsr.com

Compound Name Glossary

Rationale for the Cyclohexyl Ester (OcHx) Protecting Group on the γ-Carboxyl of L-Glutamic Acid

The γ-carboxyl group of L-glutamic acid presents a challenge in peptide synthesis due to its potential to undergo side reactions, such as cyclization to form pyroglutamate (B8496135) or participation in unwanted amide bond formations. The cyclohexyl ester (OcHx) serves as a robust protecting group for this side chain peptide.comnih.gov. Its rationale stems from its chemical stability under the conditions typically employed during Fmoc-based SPPS, including the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions used for final peptide cleavage from the resin peptide.comnih.gov. The cyclohexyl group offers a balance of steric bulk and chemical inertness, effectively shielding the γ-carboxyl group from premature reactions or degradation. While it is stable during synthesis, it can be quantitatively cleaved during the final acidic cleavage step without causing decarboxylation nih.gov. This stability ensures the integrity of the glutamic acid residue throughout the elongation process.

Comparative Analysis of γ-Carboxyl Protecting Groups for L-Glutamic Acid in Fmoc Chemistry

Several protecting groups have been developed for the γ-carboxyl of glutamic acid in Fmoc chemistry, each offering distinct properties regarding lability, orthogonality, and steric influence. The choice of protecting group often depends on the specific requirements of the peptide sequence and the desired synthetic strategy.

The tert-butyl ester (OtBu) is a widely used protecting group for the γ-carboxyl of glutamic acid in Fmoc SPPS peptide.comiris-biotech.depeptide.com. It is typically removed under acidic conditions, such as trifluoroacetic acid (TFA), which are also used for cleaving the peptide from the resin peptide.comiris-biotech.de. While effective, the OtBu group is considered less sterically hindered compared to some other options, which can make it more susceptible to aspartimide formation in specific sequences, although it does offer some protection biotage.comug.edu.pl. Its lability is generally good under standard TFA cleavage cocktails.

The allyl ester (OAll) is valued for its orthogonal deprotection capabilities peptide.compeptide.comgoogle.com. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage peptide.comgoogle.com. The OAll group can be selectively removed using palladium(0) catalysts, often in the presence of a scavenger like triphenylphosphine (B44618) peptide.compeptide.comgoogle.com. This orthogonality allows for selective modification of the glutamic acid side chain while other protecting groups remain intact, making it useful for synthesizing branched peptides or performing on-resin cyclizations peptide.comgoogle.com.

The 2-phenylisopropyl ester (O-2-PhiPr) offers acid-labile orthogonal protection for the γ-carboxyl of glutamic acid ug.edu.plub.educhemimpex.comchemimpex.comscbt.comsigmaaldrich.com. It can be removed under mild acidic conditions, typically 1% TFA in dichloromethane, which are often milder than those required for tert-butyl groups ug.edu.plub.edusigmaaldrich.com. This differential lability makes O-2-PhiPr particularly useful for preparing cyclic peptides or for strategies requiring the selective deprotection of one type of acid-labile group in the presence of another, such as tert-butyl ug.edu.plub.edusigmaaldrich.com. Its combination with other orthogonal protecting groups, like Mtt on lysine, allows for simultaneous unmasking of side chains sigmaaldrich.com.

The selection of a protecting group for the γ-carboxyl of glutamic acid involves balancing steric hindrance and chemical stability. Increased steric bulk can help minimize side reactions like aspartimide formation, a common issue with aspartic acid but also relevant for glutamic acid in certain contexts biotage.comug.edu.pl. The tert-butyl ester, while common, may not offer sufficient steric hindrance in highly prone sequences ug.edu.pl. Groups like β-3-methylpent-3-yl (Mpe) are more sterically hindered than tBu and thus less prone to aspartimide formation ug.edu.pl. The cyclohexyl ester provides a moderate level of steric bulk and good chemical stability throughout the synthesis peptide.comnih.gov. The choice is often guided by the specific peptide sequence and the potential for side reactions, as well as the desired deprotection strategy ub.edursc.orgacs.org.

In the synthesis of complex peptides, especially those involving multiple amino acid residues with reactive side chains, orthogonal protecting group strategies are paramount peptide.comiris-biotech.dechemimpex.comacs.orgorganic-chemistry.org. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions. The Fmoc/tBu strategy, where Fmoc is base-labile and tBu is acid-labile, is a cornerstone of modern SPPS iris-biotech.deacs.org.

These strategies enable the precise control required for synthesizing peptides with specific modifications, such as side-chain cyclizations or conjugations. For example, using Fmoc-Glu(OAll)-OH allows for selective deprotection of the γ-carboxyl with palladium, facilitating on-resin cyclization to another residue, while the N-terminal Fmoc can be removed with piperidine, and other acid-labile side-chain protecting groups remain intact until the final cleavage step peptide.comgoogle.com. Such multi-dimensional protection schemes are essential for building intricate peptide architectures.

Investigation of Side Reactions and Challenges Associated with Fmoc L Glu Ochx Oh in Peptide Synthesis

Mechanism and Mitigation of Aspartimide-like Formation in Dicarboxylic Amino Acid Residues

A significant side reaction in the synthesis of peptides containing dicarboxylic amino acids is the formation of a cyclic imide. In the case of aspartic acid, this is the well-documented aspartimide formation. Glutamic acid residues can undergo an analogous reaction to form a six-membered ring known as a glutarimide. nih.gov This intramolecular cyclization is a base-catalyzed process that can occur during the Fmoc deprotection step with piperidine.

The mechanism involves the nucleophilic attack of the peptide backbone nitrogen of the succeeding amino acid on the side-chain carbonyl carbon of the glutamic acid residue. This attack is facilitated by the abstraction of the amide proton by the base, leading to the elimination of the cyclohexyl alcohol and the formation of the stable glutarimide ring. The propensity for glutarimide formation is highly sequence-dependent, with residues lacking steric hindrance, such as glycine, at the C-terminal side of the glutamic acid, significantly increasing the likelihood of this side reaction. nih.gov

The formation of a glutarimide is problematic as it represents a modification to the peptide backbone, leading to a truncated or altered peptide sequence that is often difficult to separate from the desired product. The stable six-membered glutarimide ring is resistant to cleavage under standard SPPS conditions, effectively terminating the peptide chain elongation at that point. nih.gov

Mitigation of glutarimide formation when using Fmoc-L-Glu(OcHx)-OH can be approached through several strategies:

Sequence Consideration: Where possible, avoiding sequences with amino acids that have small side chains (e.g., Gly) immediately following the glutamic acid residue can reduce the incidence of glutarimide formation.

Steric Hindrance: The introduction of a sterically bulky amino acid adjacent to the glutamic acid residue can physically impede the intramolecular cyclization. nih.gov The bulky side chain of the neighboring residue restricts the necessary conformation for the nucleophilic attack.

Modified Deprotection Conditions: While piperidine is the standard reagent for Fmoc removal, its basicity can promote glutarimide formation. The use of milder bases or the addition of additives like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help to suppress this side reaction by reducing the effective basicity of the medium. peptide.com

The use of a cyclohexyl (OcHx) ester as a protecting group, due to its bulkiness compared to smaller alkyl esters, is thought to offer a degree of steric hindrance that can help minimize this side reaction, a principle that has been observed in Boc-chemistry where cyclohexyl esters of aspartic acid reduce aspartimide formation. peptide.comvdoc.pub

Table 1: Factors Influencing Glutarimide Formation and Mitigation Strategies

| Factor | Influence on Glutarimide Formation | Mitigation Strategy |

|---|---|---|

| Peptide Sequence | High propensity with Glu-Gly sequences. nih.gov | Avoid problematic sequences; introduce sterically hindered residues adjacent to Glu. nih.gov |

| Deprotection Reagent | Strong bases (e.g., piperidine, DBU) can catalyze the reaction. nih.govrsc.org | Use of milder deprotection cocktails or addition of HOBt to the piperidine solution. peptide.com |

| Side-Chain Protecting Group | Bulky esters can provide steric hindrance. peptide.com | The use of the cyclohexyl ester (OcHx) is expected to be more favorable than smaller esters in reducing cyclization. |

Impact of Coupling Conditions and Deprotection Reagents on Peptide Integrity

The integrity of the peptide chain during synthesis is critically dependent on the choice of coupling conditions and deprotection reagents. These reagents can influence the occurrence of side reactions that compromise the final product's purity and yield.

Coupling Conditions: The activation of the carboxylic acid of the incoming this compound is a critical step where side reactions can be initiated. The choice of coupling reagent and any additives plays a significant role in maintaining peptide integrity.

Uronium/Phosphonium Reagents: Reagents such as HATU, HBTU, and PyBOP are highly efficient but require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The basic environment during coupling can contribute to side reactions, including epimerization. bachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used with additives like HOBt or Oxyma, can effectively mediate coupling with a reduced risk of racemization. bachem.com

Deprotection Reagents: The repeated use of a base to remove the Fmoc group poses a risk to the stability of the growing peptide chain.

Piperidine: The standard 20% piperidine in DMF solution is effective for Fmoc removal but its basicity can induce side reactions like glutarimide formation and epimerization. peptide.comnih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can be used for faster and more efficient Fmoc deprotection, especially in cases of aggregation. However, its increased basicity can also accelerate base-catalyzed side reactions. rsc.org

Additives: The addition of HOBt to the piperidine deprotection solution is a well-established method to suppress base-induced side reactions by buffering the basicity of the solution. peptide.com

The stability of the cyclohexyl ester of this compound under standard coupling and deprotection conditions is generally good, but prolonged exposure to strong bases should be avoided to maintain the integrity of the peptide.

Table 2: Overview of Common Coupling and Deprotection Reagents and Their Impact

| Reagent Type | Examples | Potential Impact on Peptide Integrity |

|---|---|---|

| Coupling Reagents | HATU, HBTU, PyBOP, DIC/HOBt | Can influence racemization rates; requires careful selection of activating agents and additives. bachem.com |

| Deprotection Reagents | Piperidine, DBU | Can induce glutarimide formation and epimerization; DBU is more basic and can increase the rate of side reactions. peptide.comrsc.org |

Strategies for Minimizing Epimerization and Racemization During Coupling of this compound

Epimerization, the change in configuration at a single stereocenter, and racemization, the formation of an equal mixture of enantiomers, are critical concerns in peptide synthesis. The loss of chiral purity at the α-carbon of an amino acid residue can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences.

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. nih.gov The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Factors that favor a longer lifetime of the activated amino acid intermediate, such as slow coupling reactions due to steric hindrance, can increase the extent of racemization.

Several strategies can be employed to minimize epimerization and racemization when coupling this compound:

Choice of Coupling Reagent: Carbodiimide-based reagents like DIC, when used in combination with additives such as HOBt, HOAt, or Oxyma, are known to suppress racemization. bachem.comnih.gov These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.

Base Selection: The choice of base used during coupling is critical. Sterically hindered and weaker bases, such as sym-collidine, are preferred over more basic and less hindered bases like DIPEA, as they are less likely to promote the abstraction of the α-proton. bachem.com

Temperature Control: Performing coupling reactions at lower temperatures can reduce the rate of racemization.

Pre-activation Time: Minimizing the time the amino acid remains in its activated state before coupling can also reduce the opportunity for racemization to occur.

The bulky nature of the cyclohexyl group in this compound might contribute to slower coupling kinetics in certain contexts, potentially increasing the risk of racemization if coupling conditions are not optimized.

Table 3: Strategies to Minimize Racemization During Coupling

| Strategy | Description |

|---|---|

| Coupling Reagent Additives | Use of HOBt, HOAt, or Oxyma with carbodiimides to form active esters that are less prone to racemization. bachem.comnih.gov |

| Base Selection | Employing weaker, sterically hindered bases like sym-collidine instead of DIPEA. bachem.com |

| Low Temperature Coupling | Conducting the coupling reaction at reduced temperatures to slow down the rate of epimerization. |

| Minimized Pre-activation | Reducing the time the amino acid is in its activated form before addition to the resin. |

Purity and Yield Considerations in Synthetic Peptides Incorporating this compound

The ultimate goal of peptide synthesis is to obtain the desired peptide in high purity and yield. The side reactions discussed previously, such as glutarimide formation and racemization, directly impact both of these outcomes.

Purity: The formation of side products, including deletion sequences, truncated peptides due to glutarimide formation, and diastereomeric impurities from racemization, complicates the purification of the crude peptide. These impurities often have chromatographic properties similar to the target peptide, making their separation by reverse-phase high-performance liquid chromatography (RP-HPLC) challenging and leading to lower recovery of the pure product.

The purity of the starting materials, including the this compound building block itself, is paramount. Impurities in the amino acid derivative, such as the free amino acid or dipeptides formed during its synthesis, can be incorporated into the growing peptide chain, leading to a heterogeneous final product. nih.govmerckmillipore.com Therefore, using highly pure reagents is a critical first step in ensuring a successful synthesis.

Table 4: Impact of Synthesis Parameters on Peptide Purity and Yield

| Parameter | Impact on Purity | Impact on Yield |

|---|---|---|

| Purity of this compound | High purity starting material is essential to avoid incorporation of impurities. nih.govmerckmillipore.com | High purity reagents contribute to higher overall yield by minimizing side reactions. |

| Coupling Efficiency | Incomplete coupling leads to deletion sequences. | Low coupling efficiency directly reduces the yield of the target peptide. |

| Deprotection Efficiency | Incomplete deprotection results in deletion sequences. | Inefficient deprotection lowers the amount of resin available for the next coupling step, reducing yield. |

| Side Reaction Control | Minimizing side reactions like glutarimide formation and racemization is crucial for high crude purity. | Side reactions that terminate or modify the peptide chain reduce the yield of the desired product. |

Research Applications and Advancements Facilitated by Fmoc L Glu Ochx Oh

Elucidation of Structure-Activity Relationships in Biologically Active Peptides

The precise synthesis of peptide analogs is fundamental to understanding how their structure dictates their biological function. Fmoc-L-Glu(OcHx)-OH plays a crucial role in these structure-activity relationship (SAR) studies by enabling the controlled incorporation of a modified glutamic acid residue into a peptide sequence. The cyclohexyl (OcHx) protecting group offers a distinct level of steric bulk and hydrophobicity compared to more commonly used protecting groups like the tert-butyl (OtBu) ester.

Synthesis of Peptides for Biochemical and Biophysical Investigations

The ability to synthesize complex and modified peptides is essential for a wide range of biochemical and biophysical investigations. This compound provides a reliable building block for solid-phase peptide synthesis (SPPS), ensuring the integrity of the glutamic acid side chain throughout the iterative coupling and deprotection steps. peptide.comiris-biotech.debiosynth.com

Probing Protein-Protein Interactions

Peptides that mimic or disrupt protein-protein interactions (PPIs) are powerful tools for studying cellular signaling pathways and have potential as therapeutic agents. The synthesis of such peptides often requires the incorporation of specific amino acid modifications to enhance their binding affinity and specificity. The use of this compound allows for the introduction of a glutamic acid residue that can be selectively deprotected on the solid support to enable, for example, the formation of lactam bridges or the attachment of other molecular probes. These modifications can constrain the peptide's conformation, predisposing it to a bioactive structure that can more effectively interact with its target protein.

Studies of Enzyme Substrate Recognition and Catalysis

Synthetic peptides are widely used as substrates, inhibitors, or probes to study the mechanisms of enzyme action. By incorporating Glu(OcHx) into a peptide sequence, researchers can investigate the role of specific acidic residues in enzyme substrate recognition and catalysis. After synthesis and purification, the deprotected peptide can be used in enzyme assays to determine kinetic parameters such as Km and kcat. Comparing the enzymatic processing of the native peptide with its Glu(OcHx)-derived analog can reveal critical information about the electrostatic and steric requirements of the enzyme's active site.

| Peptide Sequence | Enzyme Studied | Kinetic Parameter | Value |

| Ac-Pro-Ala-Glu-Phe-NH2 | Protease X | Km (mM) | 1.2 |

| Ac-Pro-Ala-Glu(OcHx)-Phe-NH2 | Protease X | Km (mM) | 5.8 |

| Ac-Ile-Glu-Gly-Arg-pNA | Serine Protease Y | kcat/Km (M-1s-1) | 1.5 x 104 |

| Ac-Ile-Glu(OcHx)-Gly-Arg-pNA | Serine Protease Y | kcat/Km (M-1s-1) | 0.8 x 104 |

Note: This table presents hypothetical data to illustrate the application.

Design and Synthesis of Peptide-Based Probes and Conjugates for Research

Peptide-based probes and conjugates are indispensable tools in chemical biology and diagnostics. nih.govnih.gov this compound facilitates the synthesis of such molecules by providing a stable, protected glutamic acid residue that can be selectively manipulated. The robust nature of the cyclohexyl ester allows for on-resin modifications at other sites of the peptide without premature deprotection of the glutamic acid side chain.

This is particularly advantageous in the synthesis of peptide-drug conjugates, fluorescently labeled peptides, or peptides attached to imaging agents. The glutamic acid side chain can serve as a convenient attachment point for these functionalities following the selective removal of the OcHx group. This targeted approach to conjugation ensures a homogenous product, which is critical for the reliability and reproducibility of subsequent biological experiments. nih.gov

Methodological Innovations in Peptide Chemistry Enabled by Specific Protecting Group Strategies

The choice of protecting groups is a cornerstone of successful peptide synthesis. creative-peptides.comnih.govspringernature.com The cyclohexyl ester in this compound offers specific advantages that have contributed to methodological innovations in peptide chemistry. One of the most significant challenges in SPPS is the occurrence of side reactions, such as the formation of cyclic imides (aspartimide and glutarimide) from aspartic and glutamic acid residues, respectively. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.